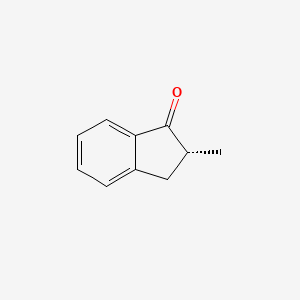
2-Methylindanone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylindanone, ®-: is a chiral compound with the molecular formula C10H10O It is a derivative of indanone, characterized by the presence of a methyl group at the second position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methylindanone, ®- involves the intramolecular hydroacylation of 2-vinylbenzaldehyde. This method is notable for being metal-free and environmentally friendly, utilizing L-proline as a catalyst . Another approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives . These methods provide efficient pathways to obtain 2-Methylindanone, ®- with good yields.
Industrial Production Methods
Industrial production of 2-Methylindanone, ®- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as metal-free catalysis, is increasingly favored in industrial settings to minimize environmental footprint.
Chemical Reactions Analysis
Types of Reactions
2-Methylindanone, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methylindanone, ®- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylindanone, ®- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylindanone, ®- can be compared with other similar compounds, such as:
2-Methylindanone, (S)-: The enantiomer of 2-Methylindanone, ®-, which may have different biological activities due to its chiral nature.
2,3-Dihydro-2-methyl-1H-inden-1-one: Another derivative of indanone with similar structural features.
The uniqueness of 2-Methylindanone, ®- lies in its specific chiral configuration, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
57128-12-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChI Key |
BEKNOGMQVKBMQN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















